(3-Formylphenyl) 2-methoxybenzoate
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Overview
Description
(3-Formylphenyl) 2-methoxybenzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 2-methoxybenzoic acid. The molecular formula of this compound is C15H12O4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Formylphenyl) 2-methoxybenzoate can be achieved through esterification reactions. One common method involves the reaction of 3-formylphenol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in (3-Formylphenyl) 2-methoxybenzoate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 3-Formylphenyl 2-methoxybenzoic acid.
Reduction: 3-Hydroxymethylphenyl 2-methoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: (3-Formylphenyl) 2-methoxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. It can also serve as a model compound to investigate the behavior of esters in biological systems.
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances and flavoring agents. Its ester functionality makes it a valuable component in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of (3-Formylphenyl) 2-methoxybenzoate primarily involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and carboxylic acid. The formyl group can also participate in various biochemical reactions, such as oxidation-reduction processes.
Molecular Targets and Pathways:
Esterases: Enzymes that catalyze the hydrolysis of esters.
Oxidative Pathways: Involving enzymes like aldehyde dehydrogenase for the oxidation of the formyl group.
Comparison with Similar Compounds
3-Formylphenyl acetate: Similar structure but with an acetate group instead of 2-methoxybenzoate.
3-Formylphenyl benzoate: Similar structure but with a benzoate group instead of 2-methoxybenzoate.
3-Formylphenyl 4-methoxybenzoate: Similar structure but with a 4-methoxybenzoate group instead of 2-methoxybenzoate.
Uniqueness: (3-Formylphenyl) 2-methoxybenzoate is unique due to the presence of both a formyl group and a 2-methoxybenzoate ester
Properties
IUPAC Name |
(3-formylphenyl) 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-14-8-3-2-7-13(14)15(17)19-12-6-4-5-11(9-12)10-16/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLTTDMCQFKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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